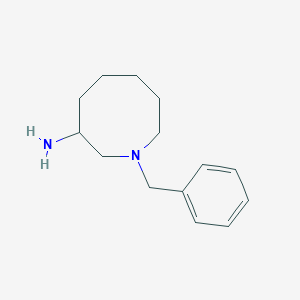

1-Benzylazocan-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

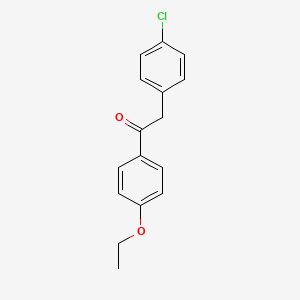

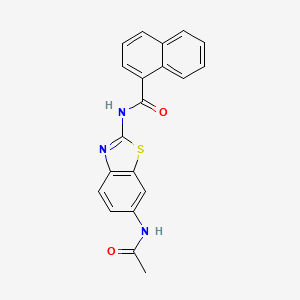

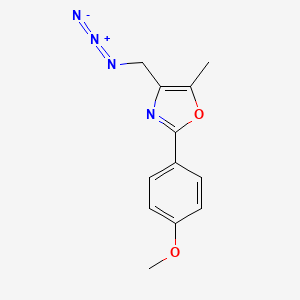

1-Benzylazocan-3-amine is a chemical compound that belongs to the azocane family of organic compounds. It has a CAS Number of 2044927-34-4 and a molecular weight of 218.34 . The IUPAC name for this compound is 1-benzylazocan-3-amine . It is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .

Molecular Structure Analysis

The InChI code for 1-Benzylazocan-3-amine is 1S/C14H22N2/c15-14-9-5-2-6-10-16 (12-14)11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12,15H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

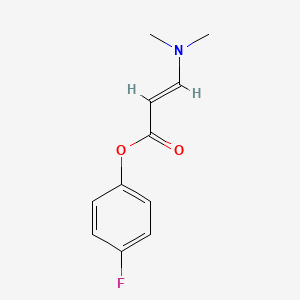

While specific chemical reactions involving 1-Benzylazocan-3-amine are not available, amines in general can undergo a variety of reactions. For example, primary and secondary amines can react rapidly with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis

1-Benzylazocan-3-amine is a liquid at room temperature . Unfortunately, other specific physical and chemical properties of 1-Benzylazocan-3-amine were not found in the search results.科学的研究の応用

Heterocyclic Synthesis

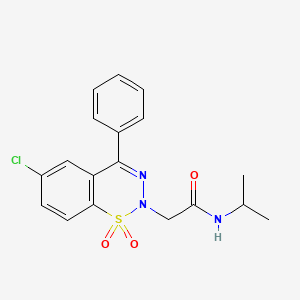

The compound’s heterocyclic structure makes it interesting for synthetic chemists. It can participate in various cyclization reactions, leading to diverse heterocyclic frameworks. For example, one-pot condensation reactions using tetraethylammonium superoxide have been employed to synthesize tetraheterocyclic benzimidazolo/benzothiazolo quinazolin-1-one ring systems . These heterocycles often possess unique properties and find applications in materials science and organic electronics.

Click Chemistry

1-Benzylazocan-3-amine contains an azide group, making it suitable for click chemistry reactions. Specifically, it participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC). Researchers use this reaction to link molecules together efficiently, creating libraries of compounds for biological screening or material design. The resulting triazole-containing products have applications in drug discovery and chemical biology .

特性

IUPAC Name |

1-benzylazocan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-14-9-5-2-6-10-16(12-14)11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQJRFDYJPWBLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CN(CC1)CC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylazocan-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2647316.png)

![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2647318.png)

![Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2647322.png)

![1-{2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2647323.png)

![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B2647330.png)